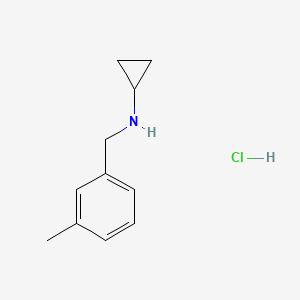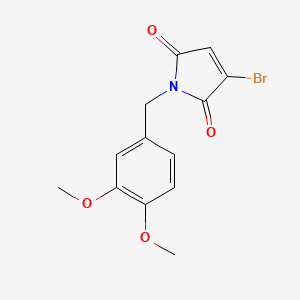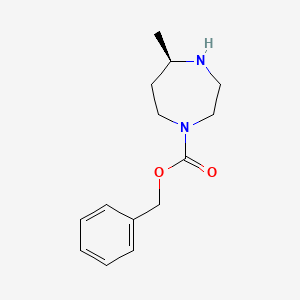
N-(3-methylbenzyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
N-(3-methylbenzyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
CNS Therapeutic Agent
N-(3-methylbenzyl)cyclopropanamine hydrochloride has been linked to the field of central nervous system (CNS) therapeutics. Specifically, it is associated with the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme playing a crucial role in the methylation of histones, a process intimately linked to gene expression regulation. The inhibition of LSD1 has shown promise in treating various CNS-related conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The compound falls into a broader category of functionalized cyclopropanamine inhibitors targeting LSD1 (B. Blass, 2016).
Chemometric Analysis
Another dimension of research involving this compound pertains to chemometric analysis. It has been used in the development of multivariate regression models for determining the enantiomeric composition of samples. This approach involves spectral data analysis in the presence of sodium dodecyl sulfate and mixed cyclodextrin host molecules, showcasing the compound’s role in enhancing analytical methodologies (S. O. Fakayode, M. A. Busch, & K. W. Busch, 2006).
Organic Synthesis and Chemical Reactions
Furthermore, this compound is relevant in various organic synthesis processes and chemical reactions. These include:
- Participation in one-pot three-component reactions for the conversion of certain alkylhydroxylamine hydrochlorides, contributing to the synthesis of 3-spirocyclopropanated 2-azetidinones (A. Zanobini, A. Brandi, & A. Meijere, 2006).
- Involvement in cyclopropanation reactions, such as the Simmons-Smith reaction, which is fundamental in the field of organic synthesis (Masaharu Nakamura, Atsushi Hirai, & E. Nakamura, 2003).
- Utility in iron-catalyzed cyclopropanation reactions in aqueous media, showcasing its role in environmentally friendly and diastereoselective synthesis processes (B. Morandi, Amund Dolva, & E. Carreira, 2012).
- Application in synthetic technology for the production of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(7-9)8-12-11-5-6-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPUQUOTWBKYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-32-1 | |
| Record name | Benzenemethanamine, N-cyclopropyl-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)




![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)







